molecular formula C24H20ClN3O3 B2657558 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327185-05-6

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2657558
CAS No.: 1327185-05-6
M. Wt: 433.89
InChI Key: JRZIMPKIXNWDEH-PNHLSOANSA-N
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Description

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chromene core, a methoxy group, and a pyridinyl substituent. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the 5-chloro-2-methylphenylamine and the chromene derivative.

    Attachment of the Pyridinyl Substituent: The final step involves the coupling of the pyridinyl group to the chromene core, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Oxidized derivatives with altered functional groups

    Reduction Products: Amino derivatives

    Substitution Products: Compounds with substituted functional groups at the chloro or methoxy positions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide: shares structural similarities with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyridinyl substituent, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-10-11-17(25)13-19(14)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZIMPKIXNWDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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